molecular formula C19H21BrN2O3S B2793628 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 681837-71-8

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2793628
CAS No.: 681837-71-8
M. Wt: 437.35
InChI Key: WPRNUSMUHXTNAN-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the bromination of 2-methylindole to obtain 5-bromo-2-methylindole. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 3-position of the indole ring .

The next step involves the sulfonation of 2-methoxy-5-methylbenzenesulfonyl chloride with the previously synthesized indole derivative. This reaction is typically carried out under basic conditions, using a base such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and sulfonation steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, leading to its diverse biological activities. For example, it may bind to and inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-12-4-7-18(25-3)19(10-12)26(23,24)21-9-8-15-13(2)22-17-6-5-14(20)11-16(15)17/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRNUSMUHXTNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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